molecular formula C16H12FNO3S B2907814 Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate CAS No. 794552-45-7

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B2907814
CAS No.: 794552-45-7
M. Wt: 317.33
InChI Key: JGCHLMRUGFOWHD-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate (CAS 794552-45-7) is a chemical compound with the molecular formula C16H12FNO3S and a molecular weight of 317.3 g/mol . It is part of the quinoline sulfonate family, a class of compounds gaining significant interest in medicinal chemistry for their potent biological activities. Recent scientific studies highlight that quinoline-based sulfonic esters are being investigated as potent inhibitors for breast cancer cells , including aggressive subtypes such as MDA-MB-231 and hormone-responsive MCF-7 lines . The 8-hydroxyquinoline (8-HQ) scaffold is recognized as a privileged structure in drug discovery due to its versatile pharmacological profile. Derivatives based on this structure exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects . The incorporation of a sulfonate ester group further enhances the potential of these molecules for structural modification and interaction with biological targets. This product is intended for research purposes only, such as in vitro cytotoxicity assays and molecular docking studies to elucidate mechanisms of action. Researchers value this compound for developing novel pharmacologically active scaffolds . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S/c1-11-10-13(7-8-14(11)17)22(19,20)21-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCHLMRUGFOWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate involves several steps. One common method includes the reaction of quinoline derivatives with sulfonyl chlorides under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents on Benzene Ring Molecular Formula Key Properties/Applications Reference
This compound 4-F, 3-CH₃ C₁₆H₁₂FNO₃S Under investigation for potential applications
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate 2-CH₃, 5-NO₂ C₁₇H₁₃N₂O₅S Synthetic intermediate; no reported bioactivity
Quinolin-8-yl 4-iodobenzenesulfonate 4-I C₁₅H₁₁INO₃S Used in radiolabeling studies
Quinolin-8-yl 4-chlorobenzenesulfonate 4-Cl C₁₅H₁₁ClNO₃S Antimicrobial screening candidate

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, I) enhance stability but may reduce solubility.
  • Halogen substituents (F, Cl, I) influence binding interactions in biological systems, as seen in antimicrobial and anticancer analogs .

Pharmacological Analogs

Table 2: Comparison of Pharmacologically Active Analogs

Compound Name (Abbreviation) Substituents/Modifications Biological Activity Reference
Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) 4-CH₃, 3-(piperidine-sulfonyl) Synthetic cannabinoid receptor agonist (SCRA)
Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) 4-CH₃, 3-(morpholine-sulfonyl) SCRA with reduced CB1 receptor affinity
N-(quinolin-8-yl)-4-aminopyridine-3-sulfonamide Pyridine-3-sulfonamide core NF-κB pathway inhibitor; anticancer activity

Key Observations :

  • Sulfonate vs. Sulfonamide: Sulfonamide derivatives (e.g., N-(quinolin-8-yl)pyridine-3-sulfonamides) show marked anticancer activity via NF-κB inhibition, whereas sulfonate esters (e.g., QMPSB) are linked to cannabinoid receptor modulation .
  • Substituent Effects: Piperidine or morpholine sulfonyl groups in QMPSB and QMMSB enhance SCRA potency by mimicking endogenous ligand conformations .

Biological Activity

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfonic acid derivatives. The introduction of a fluorine atom at the 4-position of the benzenesulfonate moiety enhances the compound's biological activity by influencing its binding affinity to various biological targets.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
1Quinoline + Fluoroethyl chain75%
2Reaction with benzenesulfonic acid70%

Inhibition of Phosphodiesterases (PDEs)

Recent studies have demonstrated that Quinolin-8-yl derivatives exhibit significant inhibitory activity against phosphodiesterase enzymes, particularly PDE5. The compound's structure, especially the fluorine substitution, plays a critical role in its selectivity and potency.

Case Study Findings:

  • IC50 Values: The IC50 values for this compound against PDE5A1 have been reported to be as low as 7.39 nM, indicating strong inhibitory potential compared to standard inhibitors like Sildenafil (6.23 nM) .
  • Selectivity: The compound showed over 88% inhibition at concentrations of 100 nM, suggesting high selectivity for PDE5 over other PDEs .

Anticancer Activity

In addition to its effects on PDEs, Quinolin-8-yl derivatives have been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Research Highlights:

  • Cell Viability Reduction: Studies have shown that treatment with Quinolin-8-yl derivatives results in a significant reduction in cell viability (up to 95% in some cases) in gastric cancer cell lines .
  • Mechanism of Action: The compounds appear to trigger mitochondrial dysfunction and promote apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated through in vivo studies. It was found that the compound is rapidly metabolized, leading to the formation of brain-permeable metabolites, which poses challenges for its application in PET imaging studies targeting PDE5 .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves coupling quinolin-8-ol with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base). Key parameters include temperature control (0–25°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the sulfonyl chloride intermediate . Yield optimization may involve iterative adjustment of stoichiometry, solvent polarity, and reaction time. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to confirm the presence of the fluorine substituent .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (quinoline C8-O linkage δ ~8.9 ppm) and sulfonate methyl group (δ ~2.3 ppm) .
  • ¹⁹F NMR : Detects the fluorine substituent (δ ~-110 ppm for para-fluoro groups) .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) quantifies purity (>95% ideal for biological assays) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 346.05 (calculated for C₁₇H₁₃FNO₃S) .

Advanced Research Questions

Q. How does the 4-fluoro-3-methylbenzenesulfonate group modulate the electronic properties of the quinoline ring, and what implications does this have for nucleophilic substitution reactions?

  • Answer : The electron-withdrawing sulfonate group increases the electrophilicity of the quinoline C8 position, facilitating nucleophilic attack. Computational studies (DFT) suggest that the fluorine atom further polarizes the sulfonate group, enhancing leaving-group ability . This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) where the sulfonate acts as a directing group. Kinetic studies in DMF at 80°C show a 30% increase in reaction rate compared to non-fluorinated analogs .

Q. What experimental strategies can address discrepancies in biological activity data for sulfonated quinoline derivatives across different studies?

  • Answer : Discrepancies often arise from variations in:

  • Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew bioassay results. Validate via orthogonal methods (HPLC, NMR) .
  • Assay Conditions : pH-dependent solubility (log P ~2.5 for this compound) affects cellular uptake. Use standardized DMSO stock solutions (<0.1% v/v in media) .
  • Metabolic Stability : Cytochrome P450 interactions (CYP3A4/2D6) may vary. Perform liver microsome assays with LC-MS/MS quantification .

Q. How can crystallographic data (e.g., from SHELX software) resolve ambiguities in the molecular geometry of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles, particularly the C-O-S linkage (expected ~1.42 Å for C-O and ~1.60 Å for S-O). Twinning or disorder in the sulfonate group requires iterative refinement with TWIN or RIGU commands in SHELX . For non-crystalline samples, compare computational models (e.g., Gaussian09) with experimental IR/Raman spectra to infer geometry .

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